1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis-

説明

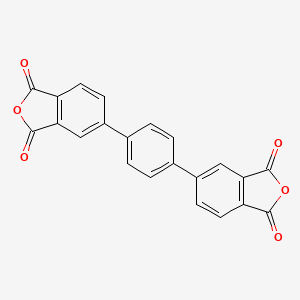

1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- (CAS 2421-28-5), also known as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BPDA), is a high-purity aromatic dianhydride with a molecular weight of 322.2253 . Its structure features two isobenzofuran-1,3-dione moieties linked via a rigid 1,4-phenylene group, contributing to its thermal stability and utility in synthesizing advanced polyimides. BPDA is widely used as a monomer in high-performance polymers due to its ability to form thermally stable, mechanically robust materials. For instance, polyetherimides derived from BPDA exhibit inherent viscosities of 0.84 dL/g, indicating high molecular weight and suitability for applications requiring solvent resistance and thermal endurance .

特性

IUPAC Name |

5-[4-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O6/c23-19-15-7-5-13(9-17(15)21(25)27-19)11-1-2-12(4-3-11)14-6-8-16-18(10-14)22(26)28-20(16)24/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCKIFUUJXNFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555010 | |

| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106070-55-7 | |

| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with terephthalic acid under specific conditions. The reaction typically requires a solvent such as acetic anhydride and a catalyst like sulfuric acid. The mixture is heated to a temperature range of 150-200°C for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

化学反応の分析

Types of Reactions

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- has a wide range of applications in scientific research:

Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, including polyimides and polymacrocycles.

Materials Science: The compound’s unique structure makes it valuable in the development of high-performance materials.

Drug Discovery: Derivatives of this compound have shown promising antimicrobial and antimalarial activities.

Catalysis: It serves as a building block for synthesizing functional materials used in catalysis.

作用機序

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials properties. For instance, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.

類似化合物との比較

Table 1: Comparative Properties of BPDA and Analogous Dianhydrides

Note: Molecular weight for 4,4′-oxydiphthalic anhydride inferred from standard references, as explicit data is unavailable in provided evidence.

Impact of Substituents on Material Properties

- Rigidity vs. Flexibility : BPDA’s 1,4-phenylene group imparts rigidity, resulting in polyimides with high glass transition temperatures (>300°C) . In contrast, 4,4′-oxydiphthalic anhydride’s ether linkage introduces flexibility, making it suitable for adhesives and coatings .

- Solubility and Processability : Fluorinated derivatives like 6FDA exhibit superior solubility in polar aprotic solvents (e.g., N-methylpyrrolidone) due to the electron-withdrawing trifluoromethyl groups, enabling easier processing into films or fibers . BPDA-based polyimides, while less soluble, retain mechanical integrity under extreme conditions .

- Thermal and Chemical Stability : BPDA’s aromatic backbone ensures exceptional thermal stability, whereas 6FDA’s fluorinated structure enhances resistance to hydrolysis and oxidative degradation .

Research Findings and Data

Thermal Decomposition of Tetrazole Derivatives

This contrasts sharply with BPDA-derived polyimides, which typically degrade above 500°C, underscoring the superior thermal resilience imparted by dianhydride monomers .

Computational Insights

Density functional theory (DFT) studies on tetrazole-phenylene compounds reveal delocalized electron densities enhancing intermolecular interactions, a feature shared with BPDA-based systems . However, fluorinated analogs like 6FDA show reduced crystallinity due to steric effects, favoring amorphous morphologies in polymers .

生物活性

1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- (CAS: 106070-55-7) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound based on available research findings and case studies.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the compound's safety profile:

-

Chronic Exposure Studies :

- In a study involving Fischer 344 rats over 105 weeks, various doses (0, 500, and 1000 mg/kg bw/day) were administered via diet. The results indicated no significant mortality or clinical differences between control and test groups; however, a reduced body weight gain was noted at the highest dose .

- A similar study on B6C3F1 mice revealed a dose-related inhibition of weight gain and increased incidences of lymphocytosis and chronic bile duct inflammation at higher doses (1717 mg/kg bw/day for females and 2340 mg/kg bw/day for males) .

- Subchronic Studies :

- Carcinogenicity :

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound. While specific cytotoxic levels were identified in preliminary studies, no significant increase in sister chromatid exchanges was observed across various concentrations .

Case Studies and Research Findings

Research has highlighted several specific cases where the biological activity of this compound was explored:

- Antioxidant Activity : Some studies suggest that derivatives of isobenzofurandione exhibit antioxidant properties which could be beneficial in mitigating oxidative stress in biological systems.

- Pharmacological Applications : Investigations into potential pharmaceutical applications have indicated that modifications of the isobenzofurandione structure could lead to compounds with enhanced therapeutic efficacy against various diseases.

Summary Table of Biological Effects

| Study Type | Species | Dose Range (mg/kg bw/day) | Key Findings |

|---|---|---|---|

| Chronic Study | Fischer 344 Rats | 0, 500, 1000 | No significant mortality; reduced body weight gain at high dose |

| Chronic Study | B6C3F1 Mice | 0, 3570, 7140 | Dose-related weight inhibition; lymphocytosis noted |

| Subchronic Study | B6C3F1 Mice | Up to 7140 | No adverse effects on body weight or histopathology |

| Carcinogenicity | Fischer 344 Rats & B6C3F1 Mice | Highest doses tested | Not carcinogenic at tested levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。